molecular formula C22H38N2O B291156 N-(4-methyl-2-pyridinyl)hexadecanamide

N-(4-methyl-2-pyridinyl)hexadecanamide

Cat. No. B291156
M. Wt: 346.5 g/mol
InChI Key: BWXYZOBKLJRCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-pyridinyl)hexadecanamide (MPHD) is a synthetic compound that belongs to the family of fatty acid amides. MPHD has been extensively studied for its potential therapeutic applications due to its unique biochemical and physiological effects.

Scientific Research Applications

N-(4-methyl-2-pyridinyl)hexadecanamide has been studied for its potential therapeutic applications in various fields of research such as neurology, oncology, and immunology. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. N-(4-methyl-2-pyridinyl)hexadecanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of N-(4-methyl-2-pyridinyl)hexadecanamide is not fully understood. However, it is known to interact with the endocannabinoid system (ECS) by binding to the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). N-(4-methyl-2-pyridinyl)hexadecanamide has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in pain perception, mood regulation, and cognitive function.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)hexadecanamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to possess analgesic properties by modulating the release of neurotransmitters involved in pain perception. N-(4-methyl-2-pyridinyl)hexadecanamide has been shown to possess anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-methyl-2-pyridinyl)hexadecanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, there are also limitations to using N-(4-methyl-2-pyridinyl)hexadecanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for N-(4-methyl-2-pyridinyl)hexadecanamide research. One potential direction is to further investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.
In conclusion, N-(4-methyl-2-pyridinyl)hexadecanamide is a synthetic compound with potential therapeutic applications in various fields of research. It possesses unique biochemical and physiological effects and has been extensively studied for its potential use in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.

Synthesis Methods

N-(4-methyl-2-pyridinyl)hexadecanamide can be synthesized by reacting 4-methyl-2-pyridinylamine with hexadecanoyl chloride in the presence of a base. The reaction yields N-(4-methyl-2-pyridinyl)hexadecanamide as a white crystalline solid with a melting point of 58-60°C.

properties

Molecular Formula

C22H38N2O

Molecular Weight

346.5 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)hexadecanamide

InChI

InChI=1S/C22H38N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(25)24-21-19-20(2)17-18-23-21/h17-19H,3-16H2,1-2H3,(H,23,24,25)

InChI Key

BWXYZOBKLJRCHH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C

Origin of Product

United States

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